3-Acetylbenzoic acid

Overview

Description

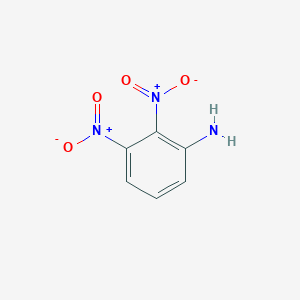

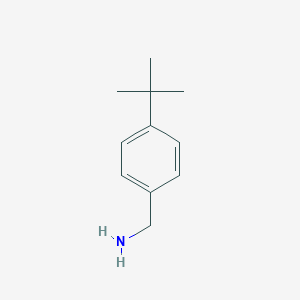

3-Acetylbenzoic acid is a compound with the linear formula CH3COC6H4CO2H . It has a molecular weight of 164.16 . It is used in the preparation of 3-(2-hydroxyethyl)benzyl alcohol and methyl 3-acetylbenzoate .

Synthesis Analysis

3-Acetoxybenzoic acid, a meta-substituted benzoic acid and an isomer of aspirin, can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride .Molecular Structure Analysis

The molecular formula of this compound is C9H8O3 . In the crystal structure of the compound, essentially planar molecules aggregate by centrosymmetric hydrogen-bond pairing of ordered carboxyl groups . Two close C—H···O intermolecular contacts exist: one is between a methyl H atom and the ketone of the adjacent molecule, and the second one is from a phenyl H atom to the carboxyl O atom of another molecule .Physical And Chemical Properties Analysis

This compound is a white to light brown crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±25.0 °C at 760 mmHg, and a flash point of 175.3±19.7 °C . It has a molar refractivity of 43.2±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 133.5±3.0 cm3 .Scientific Research Applications

Solubility and Thermodynamics

3-Acetylbenzoic acid exhibits diverse solubility properties in various solvents, crucial for industrial design and theoretical studies. Its solubility was highest in acetic acid among other solvents like water-acetic acid mixture, p-cymene, and tert-butylbenzene. The solubility data were in good agreement with the modified Apelblat equation and the Buchowski–Ksiązczak λH equation, indicating its significant role in understanding the thermodynamics of the solubility of substances in different solvents, especially at temperatures ranging from 303.15 to 473.15 K (Sunsandee et al., 2013).

Synthetic Chemistry

Palladium-catalyzed synthesis methods have been developed using o-acetylbenzoic acids, showcasing their role as precursors in synthesizing complex organic compounds like 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones. These compounds have potential applications in various fields, including medicinal chemistry and materials science (Barcia et al., 2002).

Anticancer Potential

This compound derivatives have been studied for their cytotoxicity and apoptotic activity against different cancer cell lines. Organobismuth(V) and organoantimony(V) complexes of this compound exhibited enhanced anticancer activities at low concentrations in cancerous cell lines, compared to free ligands. Specifically, the organobismuth(V) complex showed high selectivity index and pro-apoptotic activity in specific cell lines, highlighting its potential as an anticancer agent (Islam et al., 2016).

Luminescence and Material Science

Coordination compounds of this compound with lanthanide ions like europium(III), terbium(III), and others have been synthesized and studied for their luminescent properties. These complexes have potential applications in luminescent materials, with certain complexes exhibiting significantly higher luminescence intensity compared to other similar compounds, making them promising candidates for various applications in material sciences (Pikula et al., 2013).

Safety and Hazards

3-Acetylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It has been suggested that compounds like 3-acetylbenzoic acid can selectively target tumor cells, particularly those with checkpoint deficiencies . This implies that this compound may interact with cellular checkpoints, which are proteins that regulate cell cycle progression and maintain genomic stability.

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The specific interactions between this compound and its targets, as well as the resulting changes, would depend on the nature of the targets and the cellular context.

Biochemical Pathways

Given its potential role in targeting cellular checkpoints , it’s plausible that the compound could influence pathways related to cell cycle regulation and DNA damage response

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it could be well-absorbed and distributed in the body .

Result of Action

Its potential role in targeting cellular checkpoints suggests that it could influence cell cycle progression and genomic stability . It’s also possible that the compound could induce oxidative stress, given its potential involvement in free radical reactions .

properties

IUPAC Name |

3-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZPJUSFUDUEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277572 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

586-42-5 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of 3-acetylbenzoic acid?

A1: this compound crystallizes with essentially planar molecules. The carboxyl group forms a dihedral angle of 4.53° with the ring plane, while the acetyl group forms a dihedral angle of 3.45° to the ring []. The molecules aggregate through centrosymmetric hydrogen bond pairing of the carboxyl groups, creating dimers. These dimers exhibit two orientations within the unit cell, resulting in a herringbone pattern []. Additionally, two types of C—H⋯O intermolecular contacts exist: one between a methyl hydrogen and a ketone oxygen of a neighboring molecule, and the other between a benzene hydrogen and a carboxyl oxygen of a different molecule [].

Q2: Are there any spectroscopic characterizations available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, a study mentioned the use of FTIR, Raman, SERS, and UV-Visible spectroscopy to investigate this compound []. Unfortunately, the abstract doesn't delve into the specific findings of these spectroscopic analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)

![[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B181584.png)